2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 4-methylphenylamine to form an intermediate.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with 2-(pyrrolidin-1-yl)ethylamine under specific conditions to introduce the pyrrolidine ring.
Final Acetylation: The final step involves acetylation of the compound to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]acetamide
- 2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]propionamide
Uniqueness
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to the presence of both the chlorophenyl and pyrrolidine groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H25ClN2O |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H25ClN2O/c1-16-4-8-18(9-5-16)20(24-12-2-3-13-24)15-23-21(25)14-17-6-10-19(22)11-7-17/h4-11,20H,2-3,12-15H2,1H3,(H,23,25) |
InChI Key |
PAOGETRXILQXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3 |
Origin of Product |
United States |
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